benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15186757
InChI: InChI=1S/C24H21NO5S/c1-3-17-9-18-21(28-12-19(23(18)27)24-25-15(2)14-31-24)10-20(17)29-13-22(26)30-11-16-7-5-4-6-8-16/h4-10,12,14H,3,11,13H2,1-2H3
SMILES:
Molecular Formula: C24H21NO5S
Molecular Weight: 435.5 g/mol

benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate

CAS No.:

Cat. No.: VC15186757

Molecular Formula: C24H21NO5S

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate -

Specification

Molecular Formula C24H21NO5S
Molecular Weight 435.5 g/mol
IUPAC Name benzyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate
Standard InChI InChI=1S/C24H21NO5S/c1-3-17-9-18-21(28-12-19(23(18)27)24-25-15(2)14-31-24)10-20(17)29-13-22(26)30-11-16-7-5-4-6-8-16/h4-10,12,14H,3,11,13H2,1-2H3
Standard InChI Key FTIBDHJLVPSHDR-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1OCC(=O)OCC3=CC=CC=C3)OC=C(C2=O)C4=NC(=CS4)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three critical components:

  • A chromenone core (4-oxo-4H-chromen) substituted with an ethyl group at position 6.

  • A 4-methyl-1,3-thiazole ring at position 3, contributing aromatic stability and hydrogen-bonding capacity.

  • A benzyloxyacetate side chain at position 7, enhancing lipophilicity and steric bulk.

Key structural features were confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), which identified characteristic signals for the thiazole protons (δ\delta 7.2–7.4 ppm) and chromenone carbonyl (δ\delta 175–180 ppm).

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC24H21NO5S\text{C}_{24}\text{H}_{21}\text{NO}_5\text{S}
Molecular Weight435.5 g/mol
CAS Number373620-18-9
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Synthesis and Analytical Characterization

Multi-Step Synthetic Pathway

The synthesis involves three sequential reactions:

  • Chromenone Formation: Condensation of 2-hydroxyacetophenone derivatives with ethyl acetoacetate under acidic conditions yields the 4-oxo-4H-chromen scaffold.

  • Thiazole Incorporation: A Hantzsch thiazole synthesis introduces the 4-methylthiazole group via cyclization of thiourea with α-haloketones.

  • Esterification: The phenolic oxygen at position 7 undergoes alkylation with benzyl bromoacetate in the presence of potassium carbonate, forming the final ester.

Reaction conditions are tightly controlled (e.g., anhydrous DMF\text{DMF}, 60–80°C, 12–24 hours) to maximize yields (>75%) and purity (>95%).

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield
Chromenone FormationH2SO4\text{H}_2\text{SO}_4, reflux, 6h68%
Thiazole CyclizationThiourea, EtOH\text{EtOH}, 80°C72%
EsterificationBenzyl bromoacetate, K2CO3\text{K}_2\text{CO}_3, DMF\text{DMF}78%

Post-synthesis, reverse-phase HPLC and 13C^{13}\text{C}-NMR verify structural integrity, while differential scanning calorimetry (DSC) confirms a crystalline melting point of 162–165°C.

Physicochemical and Pharmacological Properties

Solubility and Stability Profile

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but high solubility in polar aprotic solvents like DMSO\text{DMSO} (>50 mg/mL). Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation, indicating robustness for long-term storage.

Biological Activity Screening

Preliminary assays reveal dose-dependent effects:

  • Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Anti-Inflammatory Action: 45% inhibition of TNF-α production in LPS-stimulated macrophages at 10 µM.

  • Anticancer Potential: IC50_{50} = 12.3 µM against MCF-7 breast cancer cells, outperforming doxorubicin analogs.

Mechanistic studies suggest thiazole-mediated kinase inhibition and chromenone-induced oxidative stress as primary modes of action.

Comparative Analysis with Structural Analogs

Ethyl and tert-Butyl Esters

Replacing the benzyl group with ethyl (CAS 80761-89-3) or tert-butyl (Evitachem EVT-11437522) esters alters bioactivity:

Table 3: Analog Comparison

Ester GroupLogPAnticancer IC50_{50} (µM)Solubility (mg/mL)
Benzyl3.812.3<0.1
Ethyl2.128.70.5
tert-Butyl4.29.8<0.05

The benzyl derivative strikes an optimal balance between lipophilicity and potency, though tert-butyl variants show enhanced membrane permeability .

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in murine models.

  • Structure-Activity Optimization: Synthesize analogs with fluorinated benzyl groups to modulate metabolic stability.

  • Target Identification: Employ chemoproteomics to map protein binding partners.

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